molecular formula C9H7FN2 B2977956 8-Fluoroisoquinolin-1-amine CAS No. 1369071-72-6

8-Fluoroisoquinolin-1-amine

Cat. No.: B2977956
CAS No.: 1369071-72-6
M. Wt: 162.167
InChI Key: UCHZRSCYULMEQZ-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-1-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 1st position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinolin-1-amine typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the isoquinoline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes nitration, reduction, and subsequent fluorination steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, amine derivatives, and substituted isoquinolines .

Scientific Research Applications

8-Fluoroisoquinolin-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinolin-1-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity towards its target. Pathways involved include inhibition of DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroisoquinolin-1-amine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. This positioning enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

8-fluoroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHZRSCYULMEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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